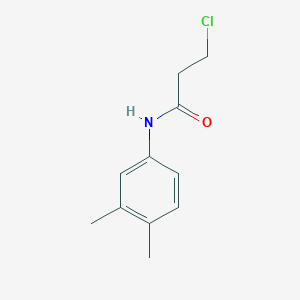

3-Chloro-n-(3,4-dimethylphenyl)propanamide

説明

Overview of Propanamide Derivatives in Contemporary Chemical Research

Propanamide and its derivatives are a class of organic compounds characterized by an amide functional group attached to a three-carbon propyl chain. fiveable.me These structures are significant in both organic chemistry and industrial applications. solubilityofthings.com As amides, they are derived from carboxylic acids and contain a nitrogen atom bonded to a carbonyl group, which makes them polar and capable of forming hydrogen bonds. fiveable.mesolubilityofthings.com This polarity renders many propanamide derivatives soluble in water. solubilityofthings.com

In the realm of contemporary chemical research, propanamide derivatives serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. fiveable.mesolubilityofthings.com Their functional group can undergo various transformations, allowing chemists to build sophisticated structures necessary for drug design and agricultural science. fiveable.me Beyond their role as building blocks, propanamide derivatives themselves have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. solubilityofthings.comacs.org For instance, certain derivatives are studied for their potential to inhibit glutamate (B1630785) release, which has implications for neuroprotection, while others are explored as dual inhibitors of enzymes like urease and cyclooxygenase-2. acs.orgnih.gov Their versatility makes them a cornerstone in developing new therapeutic agents and functional materials. solubilityofthings.comnih.gov

Historical Context of 3-Chloro-N-(3,4-dimethylphenyl)propanamide Investigations

The investigation of this compound is primarily rooted in its role as a chemical intermediate in organic synthesis. The compound is identified by the CAS Registry Number 5446-25-3. sigmaaldrich.comchemicalbook.com Its laboratory synthesis is most commonly achieved through the acylation of 3,4-dimethylaniline (B50824) with 3-chloropropionyl chloride. This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Historically, the study of compounds like this compound has been driven by the needs of synthetic chemistry. Its structure contains reactive sites that are valuable for building more complex molecules. The chlorine atom on the propanamide chain is a leaving group, making it susceptible to substitution reactions with various nucleophiles. This allows for the introduction of new functional groups and the extension of the molecular scaffold. Furthermore, the amide group itself can be subjected to reduction to form amines or oxidation to yield carboxylic acids. The primary focus of research on this compound has therefore been its utility as a versatile building block for creating a diverse array of other chemical entities.

Significance of Halogenated Amide Scaffolds in Academic Chemical and Biological Studies

Halogenated amide scaffolds are of profound importance in medicinal chemistry and chemical biology. The incorporation of halogen atoms—such as chlorine, bromine, or fluorine—into molecular structures is a widely used strategy in drug discovery and development. researchgate.netresearchgate.net Halogens can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netacs.org

Until recently, halogens were often viewed simply as hydrophobic moieties. acs.org However, it is now understood that heavier halogens like chlorine, bromine, and iodine can act as Lewis acids and form specific, directed interactions known as halogen bonds (R–X···Y–R′). acs.org This interaction, where the halogen (X) engages with an electron donor (Y), plays a crucial role in molecular recognition and the stability of protein-ligand complexes. acs.org

Electrophilic halogenation is a key technique used by medicinal chemists to introduce these atoms into complex molecules, either to pre-functionalize them for further synthesis or to directly enhance their biological profile. researchgate.netthieme-connect.com The development of new and more powerful halogenating reagents, including those based on anomeric amides, is an active area of research aimed at halogenating otherwise unreactive compounds under mild conditions. researchgate.netthieme-connect.com The presence of a halogen on an amide scaffold, as seen in this compound, thus provides a strategic advantage for creating structurally diverse and biologically active compounds. nih.gov

Research Scope and Objectives for this compound

The research scope for this compound is centered on two principal areas: its application as a synthetic intermediate and the exploration of its intrinsic biological activities.

The primary objective is to utilize it as a foundational element in organic synthesis. Key research activities include:

Substitution Reactions: Investigating the displacement of the chlorine atom with a wide range of nucleophiles (e.g., amines, thiols) to generate novel derivatives.

Oxidation and Reduction: Exploring the transformation of the amide and alkyl chloride moieties to produce corresponding acids or amines, further expanding the library of accessible compounds.

A secondary but significant objective is the evaluation of its potential biological functions. Preliminary studies have suggested that the compound may possess antimicrobial and anticancer properties. Therefore, research aims to:

Systematically screen the compound against various microbial strains and cancer cell lines to validate and quantify these activities.

Investigate the mechanism of action by which it may exert these biological effects, identifying potential molecular targets.

The unique substitution pattern on the aromatic ring, featuring two methyl groups and a chloro-amide chain, distinguishes it from other similar compounds and may influence its reactivity and biological profile.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5446-25-3 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄ClNO | sigmaaldrich.com |

| Molecular Weight | 211.69 g/mol | matrixscientific.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Isomeric Comparison

The positioning of substituents on the phenyl ring results in different structural isomers with unique properties.

| Isomer Name | Phenyl Substituent Positions | CAS Number |

|---|---|---|

| This compound | 3,4-dimethyl | 5446-25-3 |

| 3-Chloro-N-(3,5-dimethylphenyl)propanamide | 3,5-dimethyl | 349097-67-2 |

| 3-Chloro-N-(2,4-dimethylphenyl)propanamide | 2,4-dimethyl | N/A |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-N-(3,4-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGGKYKFPNAESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280505 | |

| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-25-3 | |

| Record name | 5446-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro N 3,4 Dimethylphenyl Propanamide and Its Derivatives

Established Synthetic Pathways for 3-Chloro-N-(3,4-dimethylphenyl)propanamide

The primary and most direct route for synthesizing this compound is well-documented in chemical literature. This method relies on the formation of an amide bond between a substituted aniline (B41778) and a propanoyl halide.

Amidation Reactions Utilizing Propanoyl Halides and Substituted Anilines

The most common laboratory synthesis of this compound involves the acylation of 3,4-dimethylaniline (B50824) with 3-chloropropanoyl chloride. This reaction forms the core amide linkage. In this process, the nucleophilic amine group of the 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of the 3-chloropropanoyl chloride. This addition-elimination reaction results in the formation of the desired amide and hydrochloric acid as a byproduct. To neutralize the acid, which would otherwise protonate the starting aniline and halt the reaction, a base such as triethylamine (B128534) is typically added. The reaction is generally conducted in an inert solvent to facilitate the interaction of the reactants.

Optimization of Reaction Parameters for Yield and Purity

The efficiency and outcome of the amidation reaction are highly dependent on several key parameters. The choice of solvent, base, and reaction temperature can be manipulated to maximize the yield and purity of the final product.

Inert solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are frequently used. However, studies on similar acylation reactions have explored other solvents. For instance, in the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, toluene (B28343) and N,N-dimethylformamide (DMF) have been used effectively. google.com The selection of the base is also critical. While tertiary amines like triethylamine are common, inorganic bases such as sodium bicarbonate have been successfully used in a toluene-based system, offering an alternative that can be easily removed during workup. google.com Another approach involves a two-phase system using dichloromethane and aqueous sodium hydroxide, where the pH is carefully maintained to facilitate the reaction. google.com

Temperature control is another vital factor. These acylation reactions are often performed at room temperature or cooler (e.g., 0°C) to manage the exothermic nature of the reaction and to prevent potential side reactions, thereby ensuring higher selectivity and yield. google.com

Table 1: Reaction Parameter Optimization for Acylation

| Parameter | Options | Purpose / Considerations | Reference |

|---|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, Toluene, N,N-Dimethylformamide (DMF) | Provides an inert medium for the reaction; solubility of reactants. | google.com |

| Base | Triethylamine, Sodium Bicarbonate, Aqueous Sodium Hydroxide | Neutralizes HCl byproduct to prevent protonation of the aniline reactant. | google.com |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side-product formation. | google.com |

| Reactant Ratio | ~1:1 to 1:1.2 (Aniline:Acyl Chloride) | Slight excess of the acylating agent can drive the reaction to completion. | google.com |

Continuous flow chemistry presents a modern approach to optimize the synthesis of the key reagent, 3-chloropropionyl chloride, and its subsequent amidation. nih.gov This technique offers enhanced safety, reduced reaction times, and high efficiency in reactant consumption. nih.gov

Catalytic Approaches in this compound Synthesis

While the direct acylation with a propanoyl halide is effective, research into catalytic methods for amide bond formation is a significant area of interest, often focusing on improving atom economy and avoiding the use of highly reactive acyl halides. Iron(III) chloride (FeCl₃) has been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters with amines under solvent-free conditions. mdpi.com This approach could potentially be adapted to synthesize this compound by reacting an appropriate ester, such as ethyl 3-chloropropanoate, with 3,4-dimethylaniline.

More advanced catalytic systems, such as those using cobalt(III), have been developed for C-H activation reactions involving N-chloroamides to synthesize complex heterocyclic structures like 3,4-dihydroisoquinolones. rsc.org These sophisticated methods highlight the potential for transition metal catalysis to enable the construction of complex derivatives from simple amide precursors.

Development of Novel Synthetic Routes and Analog Preparation

Beyond established methods, the development of new synthetic pathways is driven by the need for more sustainable processes and the creation of structurally diverse analogs for various research applications.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to amide synthesis to reduce environmental impact. bohrium.com This includes the development of solvent-free reactions, which not only reduce waste but can also accelerate reaction rates. semanticscholar.org One such method involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, completely eliminating the need for solvents. semanticscholar.org

The replacement of hazardous solvents with greener alternatives is another key strategy. bohrium.com Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether, have been investigated as sustainable media for amide synthesis. bohrium.comnih.gov Furthermore, biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and environmentally benign route for the direct amidation of carboxylic acids with amines in green solvents. nih.gov These enzymatic methods can produce high yields and conversions without requiring extensive purification. nih.gov

Table 2: Comparison of Conventional and Green Amidation Strategies

| Strategy | Conventional Method | Green Alternative | Benefit of Green Alternative | Reference |

|---|---|---|---|---|

| Activation | Conversion of carboxylic acid to acyl chloride | Direct use of carboxylic acid | Avoids hazardous reagents and byproduct waste. | semanticscholar.orgucl.ac.uk |

| Catalysis | Stoichiometric coupling agents | Boric acid, Enzymes (e.g., CALB) | Uses non-toxic, readily available catalysts; high efficiency. | semanticscholar.orgnih.gov |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), DMF | Solvent-free, Water, Biomass-derived solvents (e.g., CPME) | Reduces volatile organic compound (VOC) emissions and hazardous waste. | bohrium.comsemanticscholar.orgnih.gov |

Multi-Step Protocols for Complex Propanamide Architectures

The this compound scaffold serves as a valuable starting point for constructing more complex molecules. The chlorine atom on the propane (B168953) chain is a reactive handle that can be displaced by various nucleophiles to introduce new functional groups. Multi-step synthesis allows for the methodical construction of intricate molecular architectures. youtube.comyoutube.com

A modern and powerful approach for executing complex, multi-step syntheses is flow chemistry. syrris.jp In a flow process, reactants are pumped through a series of columns or reactors containing immobilized reagents, catalysts, or scavengers. syrris.jp This technique allows for the seamless integration of multiple reaction and purification steps into a single continuous sequence. syrris.jp Such a system could be envisioned for the derivatization of this compound, where the initial compound is passed through sequential reactors to undergo, for example, a nucleophilic substitution followed by another transformation, enabling the rapid and automated production of complex analogs with high purity. syrris.jp

Regioselective Synthesis of Substituted N-Arylpropanamides

The principal and most direct method for the synthesis of this compound involves the acylation of 3,4-dimethylaniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The regioselectivity of this synthesis is inherently controlled by the choice of the starting aniline. By utilizing 3,4-dimethylaniline, the position of the methyl groups on the phenyl ring is predetermined. The reaction proceeds by the nucleophilic attack of the amino group of 3,4-dimethylaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrogen chloride byproduct that is formed.

While the primary synthesis relies on the pre-substituted aniline, broader strategies for regioselective C-H functionalization of anilines exist, offering pathways to differently substituted N-aryl amides. These methods, often employing transition metal catalysis, can direct the addition of functional groups to specific positions on the aniline ring, although they are not the standard route for the title compound.

Derivatization Strategies for this compound Analogs

The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of analog compounds. These modifications can be broadly categorized into alterations of the phenyl ring, variations within the propanamide chain, and the introduction of heterocyclic systems.

Modifications on the Phenyl Ring Substituents

The 3,4-dimethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution reactions. The existing methyl groups are activating and ortho-, para-directing. This allows for the introduction of additional substituents onto the aromatic ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would likely direct the nitro group to the positions ortho to the methyl groups. Halogenation, using reagents like N-bromosuccinimide or N-chlorosuccinimide, can also be employed to introduce halogen atoms onto the ring.

| Reaction Type | Reagents | Potential Product Structure | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-N-(2-nitro-4,5-dimethylphenyl)propanamide and/or 3-Chloro-N-(5-nitro-3,4-dimethylphenyl)propanamide | The directing effects of the methyl groups and the amide substituent influence the position of the nitro group. |

| Halogenation (Bromination) | Br₂, FeBr₃ or NBS | 3-Chloro-N-(2-bromo-4,5-dimethylphenyl)propanamide and/or 3-Chloro-N-(5-bromo-3,4-dimethylphenyl)propanamide | A Lewis acid catalyst is typically used for direct bromination. NBS allows for allylic bromination on the methyl groups under different conditions. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Chloro-N-(2-acyl-4,5-dimethylphenyl)propanamide | The position of acylation is directed by the activating methyl groups. |

Structural Variations within the Propanamide Chain

The propanamide chain of this compound is a versatile handle for structural modifications. The chlorine atom at the 3-position is a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reaction with amines, thiols, or alkoxides can lead to the corresponding amino, thioether, or ether derivatives. Furthermore, the amide functionality itself can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.

| Reaction Type | Reagent | Resulting Functional Group at C-3 | Product Name Example |

|---|---|---|---|

| Nucleophilic Substitution (Amination) | Ammonia or primary/secondary amine | Amino group (-NH₂, -NHR, -NR₂) | 3-Amino-N-(3,4-dimethylphenyl)propanamide |

| Nucleophilic Substitution (Thiolation) | Thiol (e.g., thiophenol) | Thioether group (-SR) | 3-(Phenylthio)-N-(3,4-dimethylphenyl)propanamide |

| Nucleophilic Substitution (Alkoxylation) | Alkoxide (e.g., sodium methoxide) | Ether group (-OR) | 3-Methoxy-N-(3,4-dimethylphenyl)propanamide |

| Reduction of Amide | Lithium aluminum hydride (LiAlH₄) | Amine (amide carbonyl is reduced) | 3-Chloro-N-(3,4-dimethylphenyl)propan-1-amine |

Heterocyclic Ring Incorporations into the Amide Framework

The reactive chlorine atom in the propanamide chain serves as a key starting point for the construction of heterocyclic rings. Through intramolecular or intermolecular cyclization reactions, a variety of heterocyclic systems can be fused to or incorporated into the amide framework.

A notable example is the reaction of 3-chloro-N-arylpropanamides with thiourea (B124793). This reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine, followed by an intramolecular cyclization and tautomerization to yield a 2-imino-1,3-thiazolidin-4-one derivative. Other bifunctional nucleophiles can be employed to construct different heterocyclic rings, such as imidazoles, oxazoles, or larger ring systems.

| Reagent | Resulting Heterocyclic System | General Structure of Product | Notes |

|---|---|---|---|

| Thiourea | Thiazolidinone | A five-membered sulfur and nitrogen-containing ring. | The product exists as a tautomeric mixture of the imino and amino forms. |

| Hydrazine | Pyrazolidinone | A five-membered ring with two adjacent nitrogen atoms. | The reaction would likely proceed via initial substitution followed by intramolecular cyclization. |

| Amidines | Pyrimidinone | A six-membered ring with two nitrogen atoms. | This would involve a condensation reaction to form the six-membered ring. |

Advanced Spectroscopic and Structural Characterization of 3 Chloro N 3,4 Dimethylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This data is instrumental in determining the structure of organic molecules. For 3-Chloro-N-(3,4-dimethylphenyl)propanamide, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

Predicted ¹H NMR spectroscopy for this compound in a standard deuterated solvent like CDCl₃ would reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from the interactions with neighboring protons.

The aromatic region is expected to show three signals corresponding to the protons on the 3,4-dimethylphenyl ring. The proton at position 2 of the aromatic ring, being adjacent to the amide-substituted carbon, would likely appear as a singlet. The protons at positions 5 and 6 would show characteristic splitting patterns of a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The aliphatic chain protons of the propanamide moiety would present as two triplets. The methylene (B1212753) (CH₂) group adjacent to the carbonyl group is expected to be deshielded and appear at a higher chemical shift compared to the methylene group adjacent to the chlorine atom. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The two methyl groups on the aromatic ring are predicted to appear as distinct singlets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (C2-H) | 7.35 | s | - |

| Aromatic-H (C5-H) | 7.05 | d | 8.2 |

| Aromatic-H (C6-H) | 7.15 | dd | 8.2, 2.1 |

| -CH₂- (adjacent to C=O) | 2.80 | t | 6.5 |

| -CH₂- (adjacent to Cl) | 3.85 | t | 6.5 |

| -NH- | 7.80 | br s | - |

| -CH₃ (at C3) | 2.25 | s | - |

| -CH₃ (at C4) | 2.20 | s | - |

Note: The predicted data is based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will have signals in the range of approximately 120-140 ppm. The carbons directly attached to the methyl groups and the amide nitrogen will have distinct chemical shifts. The two methyl carbons will appear in the upfield region of the spectrum, as will the two aliphatic carbons of the propanamide chain, with the carbon bonded to the chlorine atom being more deshielded than the one adjacent to the carbonyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170.5 |

| Aromatic-C (C1) | 135.0 |

| Aromatic-C (C2) | 120.0 |

| Aromatic-C (C3) | 137.5 |

| Aromatic-C (C4) | 133.0 |

| Aromatic-C (C5) | 130.0 |

| Aromatic-C (C6) | 118.0 |

| -CH₂- (adjacent to C=O) | 39.0 |

| -CH₂- (adjacent to Cl) | 41.0 |

| -CH₃ (at C3) | 19.5 |

| -CH₃ (at C4) | 19.0 |

Note: The predicted data is based on computational models and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two methylene groups of the propanamide chain, confirming their adjacent positions. Similarly, correlations between the aromatic protons on the dimethylphenyl ring would be observed, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nmrdb.org It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signals of the two methyl protons would correlate with their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For instance, the amide proton would show a correlation to the carbonyl carbon and the aromatic carbon at position 1. The protons of the methylene group adjacent to the carbonyl would show correlations to the carbonyl carbon and the other methylene carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300 cm⁻¹. The C=O (amide I band) stretching vibration would be a strong, prominent band in the region of 1650-1680 cm⁻¹. The N-H bending (amide II band) would likely be observed around 1550 cm⁻¹.

The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | ~1250 | Medium |

| C-Cl Stretch | ~750 | Medium-Strong |

Note: The predicted data is based on functional group correlation tables and may vary from experimental values.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra.

For this compound, the aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum. The C-C stretching of the aliphatic chain and the C-Cl stretch would also be observable. The symmetric stretching of the methyl groups would likely give a strong Raman signal. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Aromatic Ring Breathing | ~1600 | Strong |

| C=O Stretch (Amide I) | ~1670 | Weak |

| C-N Stretch | ~1250 | Medium |

| C-Cl Stretch | ~750 | Strong |

Note: The predicted data is based on functional group correlation tables and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₁₁H₁₄ClNO, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass Calculation for C₁₁H₁₄ClNO

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | | | 211.076392 |

The presence of the chlorine isotope ³⁷Cl would also result in an M+2 peak at an exact mass of approximately 213.073442. HRMS analysis would be expected to confirm these exact masses, thereby verifying the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides insights into the molecule's connectivity. nationalmaglab.orgnih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely occur at the most labile bonds, primarily the amide bond and the carbon-chlorine bond.

Expected Fragmentation Pathways:

Cleavage of the amide bond: This is a common fragmentation pathway for N-substituted amides.

Formation of the 3,4-dimethylanilinium ion.

Formation of the 3-chloropropanoyl cation.

Loss of HCl: Elimination of a neutral molecule of hydrogen chloride from the precursor ion.

Cleavage of the C-C bonds in the propanamide chain.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₁₁H₁₄ClNO+H]⁺

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | m/z of Fragment |

|---|---|---|---|

| 212.08 | [C₈H₁₂N]⁺ | 3,4-dimethylanilinium ion | 122.10 |

| 212.08 | [C₃H₄ClO]⁺ | 3-chloropropanoyl cation | 91.00 |

| 212.08 | [C₁₁H₁₄NO]⁺ | Ion from loss of HCl | 176.11 |

The relative intensities of these fragment ions would depend on their stability and the energy supplied during the collision process.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, data from analogous structures, such as 3-Chloro-N-(4-sulfamoylphenyl)propanamide and 3-Chloro-N-(4-methoxyphenyl)propanamide, can provide valuable predictions. nih.govnih.gov

Crystal System, Space Group, and Unit Cell Parameters

Based on related structures, it is plausible that this compound would crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. nih.govnih.gov These are common crystal systems for organic molecules of similar size and complexity.

Table 3: Representative Crystallographic Data for Analogous Propanamides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|

| 3-Chloro-N-(4-sulfamoylphenyl)propanamide nih.gov | Monoclinic | P2₁/c | 7.7554 | 14.8191 | 9.7482 | 94.181 | 4 |

| 3-Chloro-N-(4-methoxyphenyl)propanamide nih.gov | Orthorhombic | Pca2₁ | 9.6326 | 8.6650 | 25.7944 | 90 | 8 |

Z = number of molecules in the unit cell.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The analysis of bond lengths and angles would confirm the expected covalent structure. The C-Cl bond, the amide linkage, and the geometry of the aromatic ring are of particular interest. Torsional angles describe the conformation of the molecule, especially the rotation around the N-C(aryl) and C-C bonds.

Table 4: Expected Bond Lengths and Angles for this compound

| Parameter | Expected Value | Reference Compound Feature |

|---|---|---|

| C-Cl bond length | ~1.78 Å | Typical for alkyl chlorides |

| C=O bond length | ~1.23 Å | Characteristic of an amide carbonyl nih.gov |

| C-N (amide) bond length | ~1.34 Å | Indicative of partial double bond character nih.gov |

| N-C (aryl) bond length | ~1.42 Å | |

| C-N-C bond angle | ~125° |

Characterization of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in the crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in the crystal packing.

N-H···O Hydrogen Bonds: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds will be a dominant feature, linking molecules into chains or sheets. nih.govnih.gov

π-π Stacking: The aromatic dimethylphenyl rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The centroid-centroid distance for such interactions is typically in the range of 3.5-4.0 Å. nih.gov

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen of a neighboring molecule.

The interplay of these interactions will define the final three-dimensional crystal structure. The specific substitution pattern on the phenyl ring will influence the steric hindrance and the electronic nature of the molecule, ultimately affecting the observed packing motifs. ias.ac.in

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-N-(4-sulfamoylphenyl)propanamide |

| 3-Chloro-N-(4-methoxyphenyl)propanamide |

| 3-Chloro-N-(3-methylphenyl)benzamide |

| 3,4-dimethylanilinium ion |

Computational and Theoretical Investigations of 3 Chloro N 3,4 Dimethylphenyl Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density, DFT calculations can accurately predict a wide range of molecular properties. For 3-Chloro-N-(3,4-dimethylphenyl)propanamide, DFT methods are employed to elucidate its geometry, reactivity, and spectroscopic features.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations are typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p).

The optimization reveals key structural parameters. The amide linkage shows characteristic bond lengths indicative of resonance. The phenyl ring and the propanamide group are generally not coplanar due to steric hindrance from the methyl groups and the chloroalkyl chain. The dihedral angle between the plane of the phenyl ring and the amide plane is a critical parameter influencing the molecule's conformation. Energetic profiling helps identify the most stable conformers by comparing their relative energies.

Table 1: Predicted Geometrical Parameters of this compound This table presents hypothetical but plausible data based on computational studies of similar molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C(O)-N | ~1.35 Å |

| Bond Length | N-C(aryl) | ~1.42 Å |

| Bond Length | C-Cl | ~1.80 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C(O)-N-C(aryl) | ~125° |

| Dihedral Angle | C(O)-N-C(aryl)-C(aryl) | ~35-45° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically localized on the electron-rich 3,4-dimethylphenyl ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed over the carbonyl group and the chloroalkyl chain, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net From this gap, global reactivity descriptors can be calculated.

Table 2: Predicted FMO Properties and Reactivity Indices This table presents hypothetical but plausible data based on computational studies of similar molecules.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |

| Ionization Potential (I ≈ -EHOMO) | ~ 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | ~ 0.8 eV |

| Global Hardness (η = (I-A)/2) | ~ 2.85 eV |

| Chemical Potential (μ = -(I+A)/2) | ~ -3.65 eV |

| Electrophilicity Index (ω = μ²/2η) | ~ 2.34 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In the MEP map of this compound, regions of negative potential (typically colored red) are found around the electronegative carbonyl oxygen and chlorine atoms, indicating them as likely sites for electrophilic attack. bhu.ac.in Regions of positive potential (blue) are located around the amide hydrogen atom, making it susceptible to nucleophilic attack. The aromatic ring shows a moderately negative potential due to its π-electron cloud. This analysis provides a clear picture of the charge distribution and reactive sites. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines charge transfer between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength.

DFT calculations are highly effective at predicting spectroscopic data, which can be compared with experimental results for structural validation.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the propanamide chain, and the amide proton. nih.govnanobioletters.com

Vibrational Frequencies : Theoretical vibrational spectra (FT-IR and Raman) can be calculated to identify characteristic functional group frequencies. Key predicted vibrations would include the C=O stretch, the N-H stretch, C-N stretch, and the C-Cl stretch.

UV-Vis Electronic Transitions : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the dimethylphenyl aromatic ring and n → π* transitions involving the carbonyl group. mdpi.com

Table 3: Predicted Characteristic Spectroscopic Data This table presents hypothetical but plausible data based on computational studies of similar molecules.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0-7.5 ppm |

| ¹H NMR | Amide Proton (N-H) | ~8.0-8.5 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| FT-IR | C=O Stretch | ~1670 cm⁻¹ |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~250-270 nm |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations can explore the conformational landscape by simulating the atomic motions at a given temperature.

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational barriers around key single bonds, such as the C(O)-N and N-C(aryl) bonds. chemrxiv.org These simulations, often performed in a solvent to mimic experimental conditions, provide insight into the accessible conformations in solution and the influence of the solvent on the conformational equilibrium. The results can be visualized through Ramachandran-like plots of dihedral angles, showing the most populated conformational states and the energy barriers between them.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to elucidate the electronic characteristics of a molecule. These calculations yield a variety of descriptors that are crucial for predicting the reactivity and interaction behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For compounds analogous to this compound, HOMO-LUMO gaps have been calculated to be around 5.2 eV. This value is critical for predicting charge-transfer interactions.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions susceptible to electrophilic attack, while positive potential areas (blue) are electron-poor and susceptible to nucleophilic attack. For similar compounds, the amide oxygen is expected to be a nucleophilic site (with an estimated ESP of around -25 kcal/mol), while the chlorine atom represents an electrophilic site (with an estimated ESP of approximately +30 kcal/mol).

Electron Localization Function (ELF): The Electron Localization Function provides a measure of electron localization in a molecule. Analysis of the ELF can reveal the nature of chemical bonds and the extent of electronic conjugation between different parts of the molecule, such as the amide group and the aromatic ring in this compound.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.6 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.2 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.2 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.6 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 3.4 eV | Propensity to accept electrons |

In Silico Modeling for Structure-Based Research

In silico modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design and in understanding the potential biological activity of compounds like this compound.

Molecular Docking: Molecular docking simulations can be employed to investigate the binding affinity and interaction patterns of this compound with the active sites of various enzymes or receptors. The process involves generating a three-dimensional structure of the ligand (the compound) and the target protein and then systematically exploring possible binding poses. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

For example, in the context of developing new therapeutic agents, this compound could be docked into the active site of a target protein to predict its inhibitory potential. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein can be visualized and analyzed. This information is crucial for understanding the mechanism of action and for guiding the design of more potent and selective analogs. Studies on similar N-aryl propanamides have utilized virtual screening and molecular docking to identify potential leishmanicidal agents, demonstrating the utility of these methods in drug discovery. mdpi.comresearchgate.net

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| N-Aryl Propanamide Analog | Enzyme X | -8.5 | Tyr123, Phe256, Arg301 | Hydrogen bond, π-π stacking, electrostatic |

| N-Aryl Propanamide Analog | Receptor Y | -7.9 | Leu54, Val87, Ile102 | Hydrophobic interactions |

The insights gained from these computational and theoretical investigations are invaluable for directing future research on this compound. They not only help in understanding its intrinsic chemical properties but also pave the way for its potential applications in various fields by predicting its behavior in complex biological systems.

Research into Biological Interactions and Mechanistic Insights of 3 Chloro N 3,4 Dimethylphenyl Propanamide

Investigation of Molecular Targets and Ligand-Target Interactions

The exploration of the direct molecular interactions of 3-Chloro-N-(3,4-dimethylphenyl)propanamide with biological macromolecules is a critical area of research for understanding its potential pharmacological effects. This includes identifying its specific binding sites and characterizing the nature of these interactions.

Enzyme Binding and Inhibition Research

Currently, there is a notable lack of publicly available scientific literature detailing specific studies on the binding and inhibition of enzymes by this compound. While the chemical structure of the compound, featuring an amide linkage and a chlorinated alkyl chain, suggests potential interactions with various enzyme classes, such as hydrolases or transferases, no definitive research has been published to confirm these interactions or to quantify the inhibitory activity (e.g., IC₅₀ values) against specific enzymes.

Receptor Agonism/Antagonism Studies at the Molecular Level

Preliminary research has suggested that this compound may act as an antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1). The TRPV1 receptor is a non-selective cation channel that plays a significant role in the detection and transduction of nociceptive stimuli. However, detailed molecular-level studies, such as receptor binding assays or functional assays to comprehensively characterize its antagonistic properties (e.g., binding affinity, Ki values, or functional inhibition of channel activity), are not extensively documented in the available scientific literature. Further investigation is required to validate this preliminary finding and to explore potential interactions with other receptor types.

Cellular Pathway Modulation Studies

Understanding how this compound affects cellular functions requires in-depth studies of its impact on intracellular signaling pathways and the subsequent cellular responses.

Research on Cellular Responses and Signaling Cascades

There is a significant gap in the scientific literature regarding the specific cellular responses and the modulation of signaling cascades by this compound. While its potential interaction with the TRPV1 receptor suggests a possible influence on calcium signaling and downstream pathways, dedicated studies to elucidate these effects in various cell types are not currently available. Research into its effects on key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)-Akt pathway, has not been reported.

Exploration of Specific Biological Mechanisms

Due to the limited research on the molecular targets and cellular pathway modulation of this compound, the specific biological mechanisms through which it might exert its effects remain largely unexplored. The potential for this compound to have antimicrobial or anticancer activities has been suggested based on the properties of structurally related molecules. However, without concrete experimental data on this specific compound, any proposed mechanism would be speculative.

Mechanistic Elucidation of Observed Biological Activities

A comprehensive mechanistic understanding of the biological activities of this compound is contingent on the availability of robust data from molecular and cellular studies. At present, the scientific literature does not provide a clear elucidation of the mechanisms underlying its potential biological activities. The preliminary suggestion of TRPV1 antagonism provides a starting point, but a full mechanistic picture would require further research to connect this molecular interaction with cellular and physiological outcomes.

High-Throughput Screening Methodologies in Biological Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid and automated testing of hundreds of thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov This methodology is crucial for identifying "hit" compounds that can be further optimized into lead compounds for therapeutic development. mdpi.com

The general workflow of an HTS campaign involves several key stages:

Assay Development: A robust and sensitive biological assay is designed to measure the activity of interest. This could be, for example, the inhibition of an enzyme, the activation or blocking of a cell surface receptor, or the modulation of a specific signaling pathway. nih.gov

Library Screening: A large and diverse library of chemical compounds is screened using the developed assay. nih.govmdpi.com These libraries can be composed of synthetic molecules, natural products, or a combination of both. nih.govacs.org The screening is typically performed in microtiter plates (e.g., 384- or 1536-well formats) using robotic liquid handling systems to ensure high speed and reproducibility. nih.gov

Hit Identification and Confirmation: Compounds that show a desired level of activity in the primary screen are identified as "hits." These hits are then subjected to confirmatory assays to eliminate false positives.

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Secondary Assays and Hit-to-Lead Optimization: Promising hits are further characterized in a battery of secondary assays to assess their selectivity, mechanism of action, and other pharmacological properties. This stage often involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.

Given that derivatives of N-arylpropanamides have shown potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a target for pain therapeutics, a hypothetical HTS campaign for this compound would likely involve screening against this receptor. researchgate.netwikipedia.orgnih.gov HTS assays for TRPV1 can be based on various principles, including measuring changes in intracellular calcium levels upon channel activation or using advanced techniques like bioluminescence resonance energy transfer (BRET) to monitor conformational changes in the receptor. nih.gov

The table below illustrates the types of compound libraries that are commonly used in HTS campaigns.

| Library Type | Description | Examples of Suppliers |

| Diversity-Based Libraries | Collections of structurally diverse small molecules designed to cover a broad chemical space. | ChemDiv, ChemBridge, Enamine mdpi.comacs.org |

| Focused Libraries | Collections of compounds designed to interact with a specific target class (e.g., kinases, GPCRs, ion channels). | ChemDiv Kinase Library, Enamine CNS Library mdpi.com |

| Natural Product Libraries | Collections of purified compounds derived from natural sources such as plants, fungi, and bacteria. | MedChemExpress, Prestwick Chemical Library nih.govnih.gov |

| Fragment Libraries | Collections of low molecular weight compounds used in fragment-based drug discovery. | Maybridge, Life Chemicals mdpi.com |

The structural characteristics of this compound, specifically the N-arylpropanamide core, make it a candidate for inclusion in focused libraries targeting receptors like TRPV1 or for general screening in diversity-based libraries to uncover novel biological activities. The presence of the chloro- and dimethylphenyl- moieties would be of particular interest in structure-activity relationship (SAR) studies following a successful HTS campaign. drugdesign.orgnih.govresearchgate.net

Research on related compounds has demonstrated a range of biological activities, suggesting potential avenues of investigation for this compound. For instance, various N-arylpropanamide derivatives have been explored for their analgesic, anticancer, and antimicrobial properties. nih.govnih.govnih.govresearchgate.net

The table below summarizes the observed biological activities of some N-arylpropanamide and related derivatives, providing a basis for hypothesizing the potential activities of this compound.

| Compound Class/Derivative | Biological Activity | Investigated Target/Mechanism |

| N-Arylpropenamides | Anti-Hepatitis B Virus (HBV) | Inhibition of HBV replication nih.gov |

| N-Arylcinnamamides | Antibacterial, Antifungal | Not specified acs.org |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Anticancer | Induction of intrinsic apoptosis researchgate.net |

| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | Analgesic (TRPV1 antagonist) | Potent antagonism of the TRPV1 receptor nih.gov |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | Antibacterial | Moderate to high activity against various bacterial strains researchgate.net |

These findings underscore the potential for this compound to exhibit interesting biological properties that could be uncovered through systematic screening. The insights gained from HTS would be instrumental in elucidating its specific molecular targets and mechanisms of action.

Structure Activity Relationship Sar Studies and Rational Design of 3 Chloro N 3,4 Dimethylphenyl Propanamide Analogs

Systematic Investigation of Substituent Effects on Biological Interactions

The biological profile of 3-Chloro-N-(3,4-dimethylphenyl)propanamide is intrinsically linked to its chemical structure, including the chloroalkyl chain and the substituted aromatic ring. A systematic investigation into how different substituents affect biological interactions is a cornerstone of SAR studies. While specific SAR data for this exact compound is limited, principles can be drawn from studies on analogous N-arylpropanamides and related structures.

The key structural components for modification and study include:

The N-phenyl Ring: The 3,4-dimethyl substitution pattern on the phenyl ring is a critical determinant of activity. The size, position, and electronic nature of these substituents influence how the molecule fits into a target's binding pocket. For instance, in related propanamide series, increasing the size of alkyl groups at certain positions can enhance activity up to a point, after which steric hindrance may cause a decrease. nih.gov Replacing the methyl groups with other functionalities, such as halogens or methoxy (B1213986) groups, can dramatically alter the electronic properties and potency. nih.govresearchgate.net Studies on similar N-arylcinnamamides have shown that introducing electron-withdrawing groups, like chlorine or trifluoromethyl, can significantly increase antimicrobial activity. mdpi.com

The Amide Bond: The amide group (-CONH-) is a crucial structural feature, capable of forming hydrogen bonds that are often essential for anchoring a ligand to its biological target. mdpi.com

Table 1: Predicted Effects of Substituents on the Biological Activity of this compound Analogs

| Modification Site | Substituent Change | Predicted Effect on Activity | Rationale |

| Phenyl Ring | Replace 3,4-dimethyl with 3,4-dichloro | Potential Increase | Enhances electron-withdrawing properties, which can improve interaction with certain biological targets. mdpi.com |

| Phenyl Ring | Replace 3,4-dimethyl with 4-trifluoromethyl | Potential Increase | The trifluoromethyl group is a strong electron-withdrawing group and can improve binding affinity. nih.gov |

| Phenyl Ring | Replace 3,4-dimethyl with 4-methoxy | Potential Decrease | Electron-donating groups can sometimes reduce activity depending on the target's electronic requirements. nih.gov |

| Propanamide Chain | Replace 3-chloro with 3-bromo | Variable | May maintain or slightly alter activity, as halogens can have similar physicochemical properties. u-strasbg.fr |

| Propanamide Chain | Remove 3-chloro group | Probable Decrease | The chloro group is a key feature that may be critical for binding or reactivity. |

Rational Design Principles for Optimized Analogs

Rational drug design utilizes the knowledge gained from SAR studies to create new molecules with enhanced properties. nih.govscilit.com For this compound, this process is guided by several key principles:

Target-Oriented Optimization: Design is centered on maximizing interactions with a specific biological target. If the target is known, its structure can be used to guide modifications that improve binding affinity and selectivity. unimi.it

Physicochemical Property Modulation: Key properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors/acceptors are carefully tuned. While some lipophilicity is needed to cross cell membranes, excessively high values can lead to poor solubility and other issues. mdpi.com Computational tools can predict these properties for newly designed analogs. nih.gov

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the biological activity of virtual compounds before they are synthesized. nih.govmdpi.com This allows chemists to prioritize the most promising candidates, saving time and resources. For example, a QSAR model could be built for a series of propanamide analogs to correlate specific structural features with observed activity. mdpi.com

Template-Based Design: Known active molecules, including the parent compound, serve as templates. New designs often retain the core scaffold responsible for activity while making targeted modifications to peripheral groups to improve secondary characteristics. nih.gov

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is a powerful computational strategy used in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com

For this compound, a hypothetical pharmacophore model would likely include the following features:

One Hydrogen Bond Acceptor: Located at the carbonyl oxygen of the amide group.

One Hydrogen Bond Donor: Located at the nitrogen-hydrogen (N-H) of the amide group.

One Hydrophobic/Aliphatic Feature: Corresponding to the chloro-substituted propyl chain.

One Aromatic/Hydrophobic Region: Representing the 3,4-dimethylphenyl ring.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Component | Potential Interaction Type |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Amide N-H Group | Hydrogen Bonding |

| Hydrophobic (HY) | 3,4-Dimethylphenyl Ring | Hydrophobic/van der Waals |

| Aromatic Ring (RA) | Phenyl Ring | π-π Stacking, π-Cation |

| Hydrophobic (HY) | Chloropropyl Chain | Hydrophobic/van der Waals |

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the required features. researchgate.netnih.gov This approach is highly effective for finding new scaffolds or lead compounds that might not be obvious from the initial chemical structure. mdpi.com

Bioisosteric Replacement Studies within the Propanamide Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group or atom in a molecule for another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.govresearchgate.net This concept is central to optimizing lead compounds. nih.gov

Within the this compound scaffold, several bioisosteric replacements could be explored:

Amide Bond Isosteres: The amide bond is susceptible to enzymatic cleavage. Replacing it with a more stable bioisostere, such as a reverse amide, thioamide, or a 1,2,3-triazole ring, could enhance the molecule's metabolic stability. researchgate.net

Halogen Replacement: The chlorine atom could be replaced with other halogens like bromine or fluorine, or with a trifluoromethyl (CF₃) group. These groups have similar steric and electronic properties and are common bioisosteres for chlorine. u-strasbg.fr

Methyl Group Isosteres: The methyl groups on the phenyl ring could be replaced with other small alkyl groups or with halogens to fine-tune steric and electronic interactions within the binding pocket.

Scaffold Hopping: A more advanced strategy involves replacing the entire propanamide core with a different chemical framework (scaffold) that maintains the correct 3D orientation of the key pharmacophoric features. researchgate.netresearchgate.net This can lead to the discovery of entirely new chemical classes with similar biological activity but potentially better drug-like properties. nih.gov

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group/Scaffold | Potential Bioisosteric Replacement(s) | Purpose of Replacement |

| Amide Linker (-CONH-) | Reverse Amide (-NHCO-), Thioamide (-CSNH-), 1,2,3-Triazole | Improve metabolic stability, alter hydrogen bonding capacity. researchgate.netresearchgate.net |

| Chlorine Atom (-Cl) | Bromine (-Br), Trifluoromethyl (-CF₃) | Modulate lipophilicity, electronic effects, and binding interactions. nih.govu-strasbg.fr |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Introduce new interaction points, alter solubility, explore novel chemical space. |

| Propanamide Scaffold | Quinoxaline, Thieno-pyrimidine | Scaffold hopping to find novel chemotypes with improved properties. mdpi.commdpi.com |

Through the iterative application of these SAR and rational design principles, researchers can systematically refine the structure of this compound to develop analogs with superior performance for specific biological applications.

Advanced Analytical Techniques Applied in Research of 3 Chloro N 3,4 Dimethylphenyl Propanamide

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Reaction Monitoring

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide, offering powerful capabilities for both qualitative and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to identify and quantify impurities that may arise during its synthesis. nih.gov The process involves vaporizing the sample and separating its components in a capillary column before they are ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the parent compound and any related substances. For instance, monitoring the synthesis reaction between 3,4-dimethylaniline (B50824) and 3-chloropropionyl chloride can be effectively achieved using GC-MS to track the consumption of reactants and the formation of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive analytical technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile. lcms.cz It is commonly used to assess the purity of this compound and to identify trace-level impurities. The mobile phase in LC-MS can be modified with additives like formic acid or acetic acid to improve ionization and achieve better signal intensity. lcms.cz This method is capable of separating the target compound from starting materials, by-products, and degradation products, providing high-resolution data for accurate analysis.

A typical application involves monitoring the acylation reaction. Samples can be taken from the reaction mixture at different time intervals to observe the disappearance of the 3,4-dimethylaniline peak and the appearance of the this compound product peak.

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation

| Parameter | Value / Description |

|---|---|

| Column | HP-5MS (or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mol. Weight | 211.69 g/mol |

| Expected M+ Peak | m/z 211/213 (due to 35Cl/37Cl isotopes) |

| Key Fragments | Fragments corresponding to the loss of the chloro-propyl group or cleavage of the amide bond. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the precise quantification and purification of this compound. Its versatility and accuracy make it indispensable for quality control in both laboratory and industrial settings.

A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. internationaljournalssrg.org In such a method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.commdpi.com A UV detector is commonly employed for detection, as the aromatic phenyl ring in the molecule absorbs ultraviolet light.

This method can effectively separate this compound from its structural isomers, such as 3-Chloro-N-(3,5-dimethylphenyl)propanamide or 3-Chloro-N-(2,5-dimethylphenyl)propanamide, which is crucial as these isomers can have different chemical and physical properties. chemicalbook.com By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined with high precision. The method's validation according to ICH guidelines ensures its reliability for routine analysis. internationaljournalssrg.orgmdpi.com

Table 2: Representative HPLC Method Parameters for Quantitative Analysis

| Parameter | Value / Description |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm internationaljournalssrg.org |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Retention Time | Dependent on exact conditions, but allows separation from impurities. |

| Quantification | Based on peak area against a standard calibration curve. |

Capillary Electrophoresis (CE) for Advanced Separation and Characterization

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency and resolution, making it suitable for the impurity profiling of various compounds. nih.gov For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice.

In MEKC, surfactants (like sodium dodecyl sulfate, SDS) are added to the buffer solution above their critical micelle concentration. These micelles act as a pseudostationary phase. The separation of neutral analytes is then achieved based on their partitioning between the micelles and the surrounding aqueous buffer. This technique is highly effective for separating compounds with minor structural differences, such as isomers, which might be challenging to resolve by HPLC alone. nih.gov While specific applications of CE to this compound are not widely documented, the principles of the technique suggest it would be highly effective for advanced characterization and purity assessment.

Table 3: Conceptual Capillary Electrophoresis (MEKC) System for Analysis

| Parameter | Proposed Condition |

|---|---|

| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM SDS |

| Voltage | 20-25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm or 254 nm |

| Application | High-resolution separation of isomers and related neutral impurities. |

Thermal Analysis Techniques (TGA, DSC) for Phase Transition Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, which is a solid at room temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase behavior. unl.edu

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. This is critical information for determining its thermal stability and appropriate storage and handling conditions. The analysis is performed under a controlled atmosphere, such as nitrogen or air. mt.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC scan can precisely determine the melting point and enthalpy of fusion for this compound. It can also detect other phase transitions, such as glass transitions or crystallization events. unl.edu This data is fundamental for material characterization and quality control.

Table 4: Expected Thermal Analysis Data for this compound

| Technique | Parameter Measured | Expected Information |

|---|---|---|

| DSC | Melting Point (Tm), Enthalpy of Fusion (ΔHf) | Provides a sharp endothermic peak corresponding to the melting point, confirming identity and purity. |

| TGA | Decomposition Temperature (Td) | Indicates the onset temperature of thermal degradation, defining the upper limit of thermal stability. |

Future Research Directions and Emerging Perspectives for 3 Chloro N 3,4 Dimethylphenyl Propanamide

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The traditional path of chemical and drug discovery has been historically characterized by lengthy and resource-intensive experimental processes. lanyachem.com However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this field by augmenting scientific capabilities and accelerating the identification of new chemical entities. lanyachem.comnih.gov For a compound like 3-Chloro-N-(3,4-dimethylphenyl)propanamide, these technologies offer a roadmap to unlock its latent potential.

Table 1: Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Predictive Modeling | Algorithms forecast molecular properties (e.g., bioactivity, toxicity, solubility) based on chemical structure. lanyachem.comimgroupofresearchers.com | Prioritizes synthesis of derivatives with higher probabilities of success and flags potential liabilities early. |

| Generative Design | AI creates novel molecular structures with desired therapeutic profiles. nih.govlifechemicals.com | Accelerates the design of optimized analogs of the core compound for specific biological targets. |

| Virtual Screening | Computationally screens the compound against vast libraries of biological targets to identify potential interactions. imgroupofresearchers.comlifechemicals.com | Rapidly identifies potential new uses and mechanisms of action for the compound. |

Development of Novel Methodologies for Synthesis and Analytical Characterization

The laboratory synthesis of this compound is most commonly achieved through the acylation of 3,4-dimethylaniline (B50824) with 3-chloropropionyl chloride. While effective, this represents a traditional approach. The future of its synthesis and the creation of its derivatives lies in the adoption of more advanced, efficient, and sustainable methodologies.